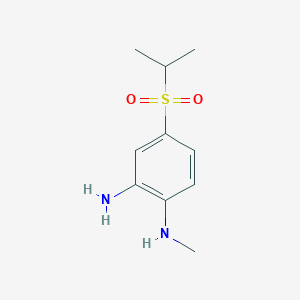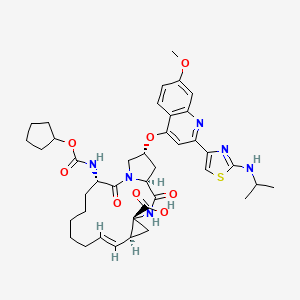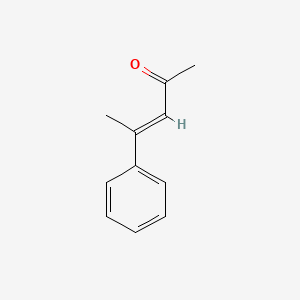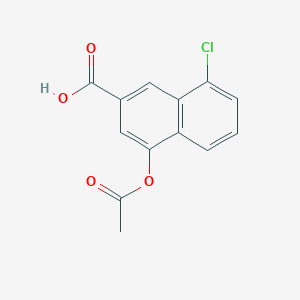
Azopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azopiperidine is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) These compounds are known for their vibrant colors and are commonly used as dyes this compound, in particular, is a derivative of piperidine, a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azopiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a diazonium salt. The reaction typically takes place under acidic conditions, where the diazonium salt is generated in situ from an aromatic amine and sodium nitrite. The piperidine then reacts with the diazonium salt to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Azopiperidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: A wide range of substituted piperidines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Azopiperidine has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye and in the development of photoresponsive materials.
Mecanismo De Acción
The mechanism of action of azopiperidine involves its interaction with various molecular targets. The azo group can undergo photoisomerization, changing from the trans to the cis configuration upon exposure to light. This property makes this compound useful in the development of photoresponsive materials. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azopyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Azobenzene: Contains a benzene ring and is well-known for its photoisomerization properties.
Azonaphthalene: Contains a naphthalene ring and is used in dye applications.
Uniqueness of Azopiperidine
This compound stands out due to its combination of the piperidine ring and the azo group, which imparts unique chemical and physical properties
Propiedades
Número CAS |
2081-14-3 |
|---|---|
Fórmula molecular |
C10H20N4 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
di(piperidin-1-yl)diazene |
InChI |
InChI=1S/C10H20N4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H2 |
Clave InChI |
IHYRHUMXZJAZMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)N=NN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)

![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)

![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)


![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)



